molecular formula C9H9N3O2 B13560348 (2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid

(2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid

Cat. No.: B13560348
M. Wt: 191.19 g/mol
InChI Key: RJKGEVSAJMPOOO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyridine ring substituted with a cyano group at the 6-position and an amino group at the 2-position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the use of magnesium oxide nanoparticles as catalysts. This method has been shown to be effective in synthesizing pyridin-3-yl derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts such as magnesium oxide nanoparticles can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid is unique due to its specific structural configuration and the presence of both an amino group and a cyano group on the pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

(2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H9N3O2/c10-4-7-2-1-6(5-12-7)3-8(11)9(13)14/h1-2,5,8H,3,11H2,(H,13,14)/t8-/m0/s1

InChI Key

RJKGEVSAJMPOOO-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=NC=C1C[C@@H](C(=O)O)N)C#N

Canonical SMILES

C1=CC(=NC=C1CC(C(=O)O)N)C#N

Origin of Product

United States

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